

Literature review of 1,4-Bis(Boc)-2-piperazinemethanol synthesis

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Compound of Interest

Compound Name:	1,4-Bis(Boc)-2-piperazinemethanol
Cat. No.:	B183786

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An In-depth Technical Guide to the Synthesis of **1,4-Bis(Boc)-2-piperazinemethanol**

Introduction

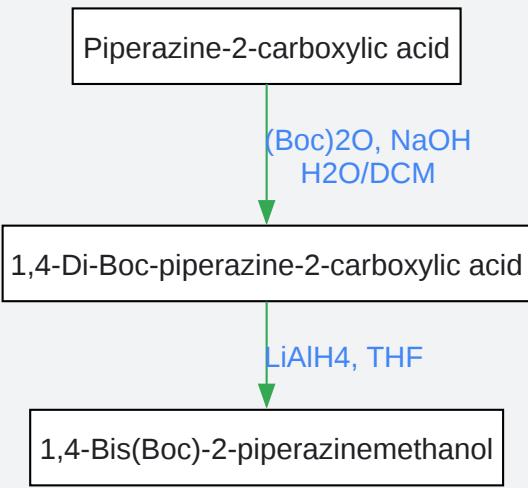
1,4-Bis(Boc)-2-piperazinemethanol, also known as di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, is a chiral piperazine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development. The presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms allows for selective functionalization, while the chiral hydroxymethyl group provides a site for introducing various chemical moieties with specific stereochemistry. This guide provides a comprehensive literature review of the synthetic methodologies for preparing **1,4-Bis(Boc)-2-piperazinemethanol**, focusing on experimental protocols, quantitative data, and reaction pathways. Its derivatives have been explored for their potential as phosphoinositide 3-kinase inhibitors in rheumatoid arthritis, as well as for their antimalarial and anti-tuberculosis properties.

Synthesis Pathways

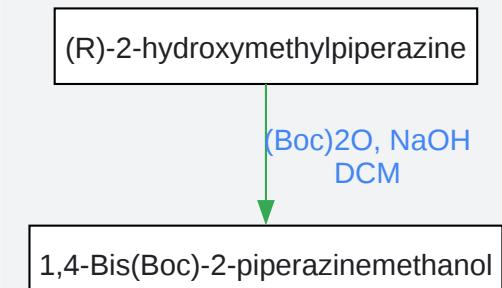
The synthesis of **1,4-Bis(Boc)-2-piperazinemethanol** can be achieved through several routes, primarily starting from piperazine-2-carboxylic acid or 2-hydroxymethylpiperazine. The key transformations involve the protection of the piperazine nitrogens with Boc groups and the reduction of a carboxylic acid to a primary alcohol.

A common synthetic strategy commences with the commercially available piperazine-2-carboxylic acid. The synthesis involves the protection of the piperazine nitrogens followed by the reduction of the carboxylic acid moiety. An alternative approach starts with (R)-2-hydroxymethylpiperazine, which is then protected with di-tert-butyl dicarbonate.

Route 1: From Piperazine-2-carboxylic acid



Route 2: From (R)-2-hydroxymethylpiperazine



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com